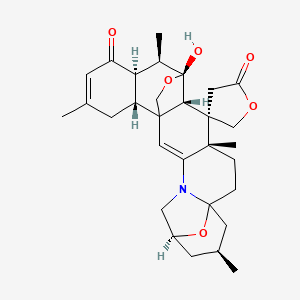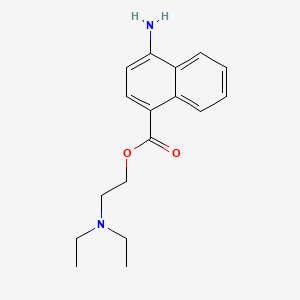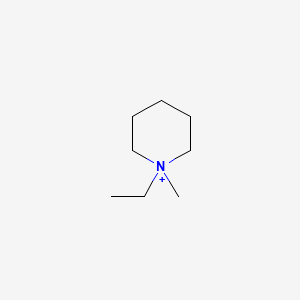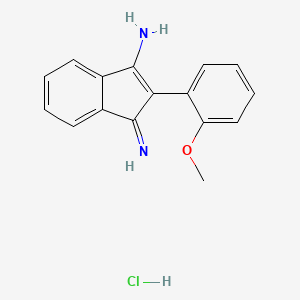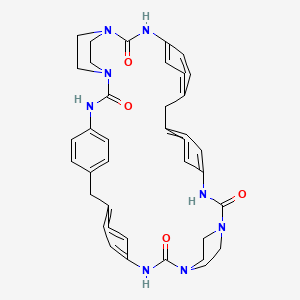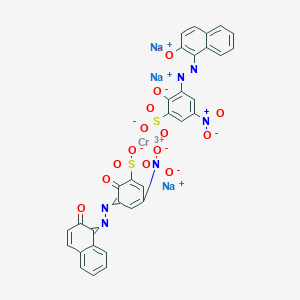
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium is a complex chemical compound that contains chromate ions and azo dyes. This compound is known for its vibrant color and is often used in various industrial applications, including dyeing and pigmentation.
Vorbereitungsmethoden
The synthesis of Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium involves several steps:
Synthesis of Azo Dye: The azo dye is synthesized by coupling diazonium salts with naphthol derivatives under controlled pH conditions.
Chromate Complex Formation: The azo dye is then reacted with chromate ions in an aqueous solution to form the chromate complex.
Trisodium Salt Formation: The final step involves neutralizing the complex with sodium hydroxide to form the trisodium salt.
Analyse Chemischer Reaktionen
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium undergoes various chemical reactions:
Oxidation: The chromate ion can act as an oxidizing agent, converting other substances to their oxidized forms.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) ions.
Substitution: The azo dye component can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium sulfite for reduction. Major products formed include chromium(III) compounds and substituted azo dyes.
Wissenschaftliche Forschungsanwendungen
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the dyeing and pigmentation of textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium involves the interaction of chromate ions with cellular components. The chromate ion can enter cells and undergo reduction to chromium(III), which can then interact with DNA and proteins, leading to various biological effects. The azo dye component can also interact with cellular membranes and proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium is unique due to its combination of chromate ions and azo dyes. Similar compounds include:
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-benzenesulfonato(3-))-, trisodium: Lacks the nitro group, resulting in different chemical properties.
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-chlorobenzenesulfonato(3-))-, trisodium: Contains a chlorine atom instead of a nitro group, affecting its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound.
Eigenschaften
| 75199-06-3 | |
Molekularformel |
C32H16CrN6O14S2.3Na C32H16CrN6Na3O14S2 |
Molekulargewicht |
893.6 g/mol |
IUPAC-Name |
trisodium;chromium(3+);3-(dioxidoamino)-6-oxo-5-[(2-oxonaphthalen-1-ylidene)hydrazinylidene]cyclohexa-1,3-diene-1-sulfonate;5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H11N3O7S.C16H9N3O7S.Cr.3Na/c2*20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;;;;/h1-8,20-21H,(H,24,25,26);1-8H,(H,24,25,26);;;;/q;-2;+3;3*+1/p-4 |
InChI-Schlüssel |
UABRZEYFNYLNOF-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=C(C3=O)S(=O)(=O)[O-])N([O-])[O-].[Na+].[Na+].[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


